![molecular formula C24H29N3O4 B15283957 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283957.png)
1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as a substituted acetoacetate, under acidic or basic conditions.
Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions, where a diethylamino group is introduced to the propyl chain.
Addition of the Methoxybenzoyl Group: This step involves the acylation of the pyrrol-2-one core with a methoxybenzoyl chloride derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The diethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
- 1-[2-(Diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share a similar core structure but differ in the substituents attached to the pyrrol-2-one ring, which can lead to differences in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C24H29N3O4 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-4-26(5-2)14-7-15-27-21(17-10-12-25-13-11-17)20(23(29)24(27)30)22(28)18-8-6-9-19(16-18)31-3/h6,8-13,16,21,28H,4-5,7,14-15H2,1-3H3/b22-20+ |
Clé InChI |
MNSAJYOVKWOIFA-LSDHQDQOSA-N |
SMILES isomérique |
CCN(CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3 |
SMILES canonique |
CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)
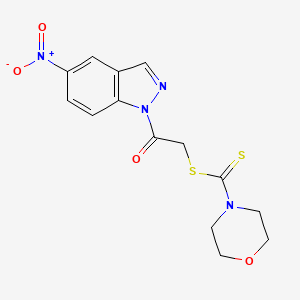


![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)
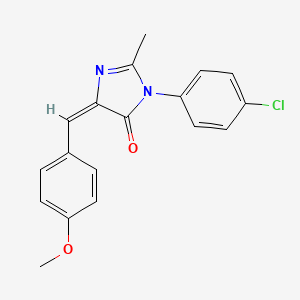
![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
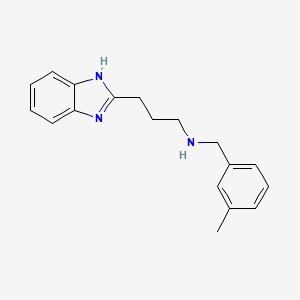
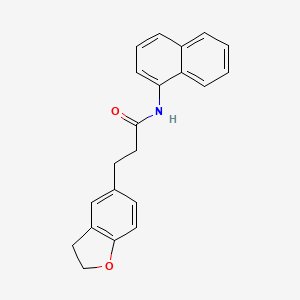
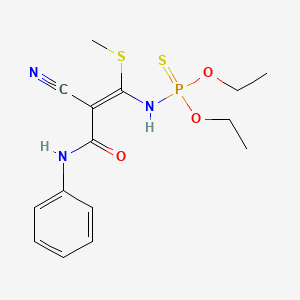
![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)
![N-ethyl-N-{[6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283954.png)
